tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate
Overview
Description
An impurity of Aliskiren
Scientific Research Applications
Structural and Synthetic Studies
- The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, demonstrating the intricate structural complexity often found in synthetic chemistry. This reflects the ability to assign absolute configurations to specific atoms within a molecule, a key aspect in chemical synthesis and structural determination (Weber et al., 1995).
Synthetic Methodology and Antioxidant Properties
- Synthesis techniques for this compound involve multi-step reactions, showcasing the compound's role as an intermediate in the creation of complex structures. These methods often include reactions like nucleophilic substitution and reduction, highlighting the compound's utility in organic synthesis (Zhao et al., 2017).
- The compound's derivatives have been studied for their potential as polymerizable antioxidants. This indicates a role in enhancing polymer stability, particularly against thermal oxidation, which is crucial in materials science (Pan et al., 1998).
Applications in Medicinal Chemistry
- In medicinal chemistry, similar compounds have been synthesized and evaluated for their potential as enzyme inhibitors or as intermediates in drug synthesis. This highlights the compound's significance in the development of pharmaceuticals (Hutchinson et al., 2009).
- The compound's structural analogs have been utilized in synthesizing key intermediates for pharmaceuticals like factor Xa inhibitors, underlining its importance in creating medically relevant molecules (Wang et al., 2017).
Mechanism of Action
Target of Action
N-Boc Aliskiren, also known as S744PYU6D7 or tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate, primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of renin by N-Boc Aliskiren affects the RAAS pathway. Under normal conditions, renin cleaves angiotensinogen to form angiotensin I. This is then converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium retention and increased blood volume . By inhibiting renin, N-Boc Aliskiren disrupts this pathway, reducing the formation of angiotensin II and the subsequent effects .
Pharmacokinetics
N-Boc Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of N-Boc Aliskiren is 2.6%. The binding of N-Boc Aliskiren to plasma proteins is moderate (47-51%) and is independent of the concentration . Once absorbed, N-Boc Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .
Action Environment
The action of N-Boc Aliskiren can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol under room temperature conditions . Furthermore, the chemoselective N-Boc protection of amines can be achieved under ultrasound irradiation . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Boc Aliskiren interacts with renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) . By inhibiting renin, N-Boc Aliskiren prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II .
Cellular Effects
N-Boc Aliskiren has been shown to effectively reduce blood pressure in hypertensive patients . Its effects on cardiovascular and renal outcomes were found to be insignificant . It does not appear to have a significant effect on major cardiovascular events, death, cardiac death, myocardial infarction, or stroke .
Molecular Mechanism
The molecular mechanism of action of N-Boc Aliskiren involves the inhibition of renin . Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein .
Temporal Effects in Laboratory Settings
It has been reported that aliskiren shows a great superiority over placebo in blood pressure reduction, blood pressure response rate, and blood pressure control rate .
Dosage Effects in Animal Models
In animal models, aliskiren has shown renoprotective effects beyond its antihypertensive property
Metabolic Pathways
N-Boc Aliskiren is mainly excreted via the hepatobiliary route and by oxidative metabolism by hepatic cytochrome enzymes . Approximately one-quarter of the absorbed dose appears in the urine as unchanged parent drug .
Transport and Distribution
It is known that aliskiren is mainly eliminated by the fecal route .
Subcellular Localization
Given its role as a renin inhibitor, it is likely to interact with renin at the site of its activity, which is typically within the juxtaglomerular cells surrounding the afferent arterioles in the kidney .
properties
IUPAC Name |
tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJBCVKXMMXTJ-LJWNLINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693581 | |
Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173338-07-3 | |
Record name | 1,1-Dimethylethyl N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173338-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC Aliskiren | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173338073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC ALISKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S744PYU6D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.